Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine is a heterocyclic compound featuring an oxazole ring. The compound’s structure includes a 5-membered ring with one oxygen and one nitrogen atom, making it a versatile building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring . The methylamine group can then be introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the methylamine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biologically active molecules, including potential drugs.
Medicine: Oxazole derivatives have shown promise in treating various diseases, including cancer and infections.
Mechanism of Action
The mechanism of action of Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The methylamine group may also play a role in binding to biological targets, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- (5-methyl-3-phenyl-4-isoxazolyl)methylamine
- (4-Methyl-1,2,5-oxadiazol-3-yl)methylamine
- (3-Isopropylisoxazol-5-yl)methyl]methylamine
- (1-methyl-1H-indol-5-yl)methylamine
Uniqueness
Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H10N2O |
---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
N-methyl-1-(5-methyl-1,3-oxazol-2-yl)methanamine |
InChI |
InChI=1S/C6H10N2O/c1-5-3-8-6(9-5)4-7-2/h3,7H,4H2,1-2H3 |
InChI Key |
NTNCREBEKKBMKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(O1)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.